(5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichlorobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor. Common reagents include sulfur and ammonium acetate, and the reaction is often carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, derivatives of thiazolidinones are explored for their therapeutic potential in treating various diseases, including diabetes and cancer.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. Pathways involved could include oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzylidene derivatives: Often studied for their antimicrobial and anticancer activities.
Uniqueness
What sets (5Z)-3-(3,5-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer specific biological activities not seen in other compounds.
Properties
Molecular Formula |
C18H13Cl2NO3S2 |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
(5Z)-3-(3,5-dichlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H13Cl2NO3S2/c1-23-14-4-3-10(15(9-14)24-2)5-16-17(22)21(18(25)26-16)13-7-11(19)6-12(20)8-13/h3-9H,1-2H3/b16-5- |
InChI Key |
BPCCDNUVSRPMCL-BNCCVWRVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
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